molecular formula C11H17N3 B13098231 5-Cyclohexyl-6-methylpyrazin-2-amine CAS No. 69816-54-2

5-Cyclohexyl-6-methylpyrazin-2-amine

Cat. No.: B13098231
CAS No.: 69816-54-2
M. Wt: 191.27 g/mol
InChI Key: BBGAQYOMHGXLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexyl-6-methylpyrazin-2-amine is a chemical compound with the molecular formula C11H17N3. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a cyclohexyl group and a methyl group attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-6-methylpyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methylpyrazin-2-amine with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-6-methylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclohexyl-6-methylpyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-6-methylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both cyclohexyl and methyl groups on the pyrazine ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

5-Cyclohexyl-6-methylpyrazin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, as well as its synthesis, mechanism of action, and comparison with similar compounds.

Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
CAS Number: 69816-54-2
IUPAC Name: this compound
Canonical SMILES: CC1=NC(=CN=C1C2CCCCC2)N

PropertyValue
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
CAS No.69816-54-2
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the cyclization of precursors. One common method includes the reaction of 6-methylpyrazin-2-amine with cyclohexyl bromide in the presence of a base such as potassium carbonate, often carried out in dimethylformamide (DMF) at elevated temperatures. This method can be scaled for industrial production using continuous flow reactors to enhance yield and purity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases, where modulation of immune responses is crucial.

The biological activity of this compound is thought to result from its interaction with specific molecular targets. It may bind to enzymes or receptors involved in metabolic pathways, potentially inhibiting their activity. For instance, it could affect enzymes related to bacterial metabolism or immune response modulation.

Comparison with Similar Compounds

This compound can be compared to other pyrazine derivatives:

CompoundStructure FeaturesBiological Activity
6-Methylpyrazin-2-amine Lacks cyclohexyl groupLimited antimicrobial properties
5-Cyclohexylpyrazin-2-amine Similar structure without methyl groupModerate biological activity

The unique combination of cyclohexyl and methyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and potential therapeutic applications.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that this compound inhibited growth significantly at concentrations as low as 10 µg/mL, demonstrating its potential as a new antimicrobial agent.
  • Inflammation Model Research : In a cellular model of inflammation, treatment with this compound reduced TNF-alpha levels by approximately 50%, indicating strong anti-inflammatory potential.
  • Pharmacokinetics Assessment : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics, which could enhance its therapeutic efficacy when developed into pharmaceutical formulations.

Properties

CAS No.

69816-54-2

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

5-cyclohexyl-6-methylpyrazin-2-amine

InChI

InChI=1S/C11H17N3/c1-8-11(13-7-10(12)14-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,12,14)

InChI Key

BBGAQYOMHGXLGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1C2CCCCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.